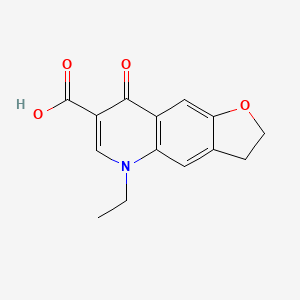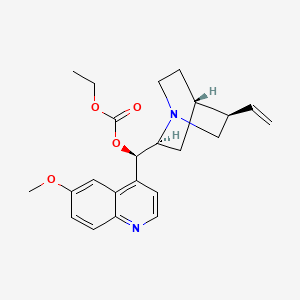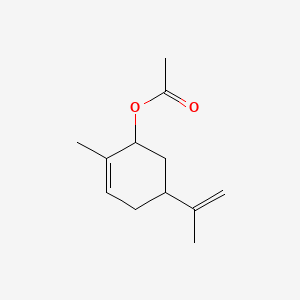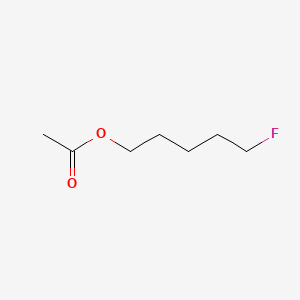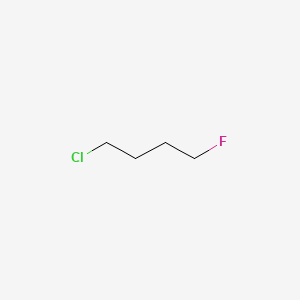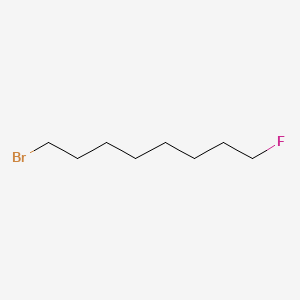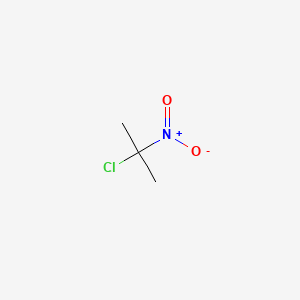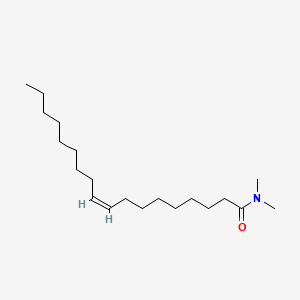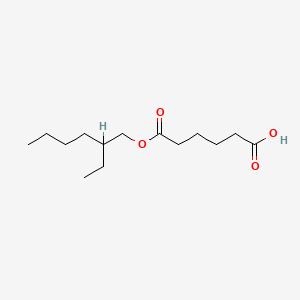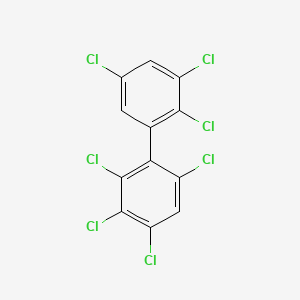
2,2',3,3',4,5',6-Heptachlorobiphenyl
説明
2,2’,3,3’,4,5’,6-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) congener . It has the molecular formula C12H3Cl7 and a molecular weight of 395.323 . It is also known by other names such as 2,2’,3,3’,4,5’,6-Heptachloro-1,1’-biphenyl and PCB 175 .
Molecular Structure Analysis
The molecular structure of 2,2’,3,3’,4,5’,6-Heptachlorobiphenyl can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’,3,3’,4,5’,6-Heptachlorobiphenyl include its molecular weight of 395.323 . Further details about its physical and chemical properties were not found in the search results.科学的研究の応用
Solubility in Supercritical Fluids
A study by Anitescu and Tavlarides (1999) investigated the solubility of various polychlorinated biphenyl (PCB) congeners, including 2,2',3,3',4,5',6-heptachlorobiphenyl, in supercritical fluids such as carbon dioxide. This research is crucial for understanding the environmental behavior and potential remediation methods for PCBs (Anitescu & Tavlarides, 1999).
Shorthand Numbering System
Zitko (1983) proposed a shorthand numbering system for chlorobiphenyls, which can be applied to 2,2',3,3',4,5',6-heptachlorobiphenyl. This system aims to simplify the representation of complex chlorobiphenyl structures (Zitko, 1983).
Vibrational Circular Dichroism and Quantum Chemical Calculations
Döbler et al. (2002) conducted a study on chiral PCBs, including derivatives of 2,2',3,3',4,5',6-heptachlorobiphenyl. They used vibrational circular dichroism complemented by quantum chemical calculations to determine the absolute structures of PCB-methylsulfone enantiomers (Döbler et al., 2002).
Theoretical Chemistry Study on Toxicity
Eddy (2020) conducted a theoretical chemistry study relating the toxicity of various PCBs, including 2,2',3,3',4,5',6-heptachlorobiphenyl, to molecular descriptors. This research provides insight into the reactivity and potential health risks associated with PCBs (Eddy, 2020).
Hydroxyl Radical Oxidation in the Gas Phase
Yang et al. (2016) examined the hydroxyl radical oxidation of PCBs, including 2,2',3,3',4,5',6-heptachlorobiphenyl, in the gas phase. Their research is significant for understanding the environmental degradation processes of PCBs (Yang et al., 2016).
Synthesis of Labelled Chlorobiphenyls
Bergman and Wachtmeister (1977) described methods for synthesizing labelled chlorobiphenyls, which could include derivatives of 2,2',3,3',4,5',6-heptachlorobiphenyl. This research contributes to the study of the environmental distribution and transformation of PCBs (Bergman & Wachtmeister, 1977).
Dioxin-like Compound Load in Technical Formulations
Falandysz (2007) examined the dioxin-like compound load in technical chlorobiphenyl formulations, which include 2,2',3,3',4,5',6-heptachlorobiphenyl. This research is vital for assessing the environmental impact and health risks of PCBs in industrial products (Falandysz, 2007).
Density Functional Theory Studies
Arulmozhiraja et al. (2002) used density functional theory to study radical ions of selected PCBs, including 2,2',3,3',4,5',6-heptachlorobiphenyl. Their research provides valuable insights into the electronic and structural properties of PCBs (Arulmozhiraja et al., 2002).
Exposure in Occupational Settings
Sjödin et al. (1999) investigated the exposure of workers to polybrominated diphenyl ethers (PBDEs), including congeners like 2,2',3,3',4,5',6-heptachlorobiphenyl. This study highlights the occupational health risks associated with handling these chemicals (Sjödin et al., 1999).
Microbial Granules for PCB Dechlorination
Nollet and Verstraete (2003) explored the use of microbial granules for the dechlorination of PCBs, including 2,2',3,3',4,5',6-heptachlorobiphenyl. Their research contributes to the development of bioremediation strategies for PCB-contaminated environments (Nollet & Verstraete, 2003).
作用機序
Target of Action
The primary target of 2,2’,3,3’,4,5’,6-Heptachlorobiphenyl is the core circadian component PER1 . This component plays a crucial role in maintaining the circadian rhythm, which is the body’s internal clock that regulates sleep-wake cycles.
Mode of Action
2,2’,3,3’,4,5’,6-Heptachlorobiphenyl interacts with its target by inhibiting the basal and circadian expression of PER1 . This interaction results in the regulation of the circadian clock .
Pharmacokinetics
It is known that polychlorinated biphenyls (pcbs), the group of compounds to which 2,2’,3,3’,4,5’,6-heptachlorobiphenyl belongs, generally have high bioaccumulation potential due to their lipophilic nature .
Result of Action
The inhibition of PER1 expression by 2,2’,3,3’,4,5’,6-Heptachlorobiphenyl can lead to alterations in the circadian rhythm . The exact molecular and cellular effects of this action are subject to ongoing research.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,3’,4,5’,6-Heptachlorobiphenyl. For instance, the compound’s lipophilic nature allows it to persist in the environment and bioaccumulate in organisms
特性
IUPAC Name |
1,2,3,5-tetrachloro-4-(2,3,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-4-1-5(10(17)7(15)2-4)9-6(14)3-8(16)11(18)12(9)19/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBDZJFSYQUNJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074147 | |
| Record name | 2,2',3,3',4,5',6-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40186-70-7 | |
| Record name | 2,2',3,3',4,5',6-Heptachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040186707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,5',6-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,5',6-HEPTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C2I5Q45X2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[4-(Diethylamino)phenyl]-3-(1-ethyl-2-methyl-1H-indol-3-YL)phthalide](/img/structure/B1596023.png)
